An In-Depth Technical Guide to the Molecular Structure of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
An In-Depth Technical Guide to the Molecular Structure of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a substituted pyridinamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic pathway and offers a detailed, predicted spectroscopic characterization based on established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers working with this compound or structurally related analogs, providing a framework for its synthesis, purification, and structural verification.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced, make it a privileged scaffold in drug design. N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide incorporates several key features: a chlorinated pyridine core, a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a bulky, lipophilic pivalamide moiety. This combination of functionalities suggests potential applications as an intermediate in the synthesis of more complex molecules or as a lead compound for optimization in various therapeutic areas. The purpose of this guide is to provide a detailed exposition of its molecular structure, a logical synthetic approach, and a thorough, predicted analytical profile to aid in its unambiguous identification.
Molecular Structure and Properties
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide possesses a well-defined molecular architecture that dictates its physicochemical properties and potential biological activity.
Key Structural Features:
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2-Chloro-6-hydroxypyridine Core: This heterocyclic nucleus is electron-deficient due to the electronegativity of the nitrogen atom and the chlorine substituent. The hydroxyl group at the 6-position can exist in tautomeric equilibrium with its corresponding pyridone form, which can significantly influence its reactivity and intermolecular interactions.
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3-Pivalamide Substituent: The pivalamide group, also known as a tert-butylcarboxamide, is attached to the 3-position of the pyridine ring. The bulky tert-butyl group can impart steric hindrance, influencing the conformation of the molecule and its ability to interact with biological targets. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |
| Molecular Weight | 228.68 g/mol | |
| Appearance | Solid (predicted) | |
| InChI Key | CQNMJXZSXBSFLZ-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)C(=O)Nc1ccc(O)nc1Cl |
graph "N_2_Chloro_6_hydroxypyridin_3_yl_pivalamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N1 [label="N", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; Cl1 [label="Cl", pos="2.6,1.5!"]; O1 [label="O", pos="-2.6,1.5!"]; N2 [label="N", pos="-2.6,-1.5!"]; C6 [label="C", pos="-3.9,-0.75!"]; O2 [label="O", pos="-5.2,-1.5!"]; C7 [label="C", pos="-3.9,0.75!"]; C8 [label="C", pos="-3.9,2.25!"]; C9 [label="C", pos="-5.2,0!"]; C10 [label="C", pos="-2.6,0!"];
// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C1; C5 -- Cl1; C1 -- O1; C2 -- N2; N2 -- C6; C6 -- O2 [style=double]; C6 -- C7; C7 -- C8; C7 -- C9; C7 -- C10;
// Atom labels with high contrast C1 [fontcolor="#202124"]; C2 [fontcolor="#202124"]; C3 [fontcolor="#202124"]; C4 [fontcolor="#202124"]; N1 [fontcolor="#4285F4"]; C5 [fontcolor="#202124"]; Cl1 [fontcolor="#34A853"]; O1 [fontcolor="#EA4335"]; N2 [fontcolor="#4285F4"]; C6 [fontcolor="#202124"]; O2 [fontcolor="#EA4335"]; C7 [fontcolor="#202124"]; C8 [fontcolor="#202124"]; C9 [fontcolor="#202124"]; C10 [fontcolor="#202124"]; }digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];A [label="2,6-Dichloropyridine"]; B [label="2,6-Dichloro-3-nitropyridine"]; C [label="2-Chloro-6-hydroxy-3-nitropyridine"]; D [label="3-Amino-2-chloro-6-hydroxypyridine"]; E [label="N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide"];
A -> B [label="HNO₃ / H₂SO₄"]; B -> C [label="NaOH or KOH"]; C -> D [label="Reduction (e.g., Fe/HCl or H₂/Pd-C)"]; D -> E [label="Pivaloyl chloride, Base"]; }
Caption: Proposed synthetic route to the target molecule.
Synthesis of 3-Amino-2-chloro-6-hydroxypyridine (Key Intermediate)
Step 1: Nitration of 2,6-Dichloropyridine
The synthesis commences with the regioselective nitration of 2,6-dichloropyridine. The two chlorine atoms are deactivating and ortho-, para-directing. However, the pyridine nitrogen is strongly deactivating, particularly towards the 2, 4, and 6 positions. Nitration is therefore expected to occur at the 3-position.
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Protocol:
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To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
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Slowly add 2,6-dichloropyridine, maintaining the temperature below 10 °C.
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Add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the reaction temperature between 0-5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the solid, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.
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Step 2: Selective Hydrolysis of 2,6-Dichloro-3-nitropyridine
The next step involves the selective hydrolysis of one of the chlorine atoms. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution by the adjacent nitro group and the ring nitrogen. The chlorine at the 6-position is also activated by the ring nitrogen. Careful control of reaction conditions is necessary to achieve mono-hydrolysis.
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Protocol:
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Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as aqueous dioxane or ethanol.
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Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide.
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Heat the mixture under reflux and monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain 2-chloro-6-hydroxy-3-nitropyridine.
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Step 3: Reduction of the Nitro Group
The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. Standard reduction conditions are generally effective for this transformation.
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Protocol:
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Suspend 2-chloro-6-hydroxy-3-nitropyridine in a solvent mixture such as ethanol and water.
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Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Heat the reaction mixture (if using iron) or stir at room temperature (for hydrogenation) until the reaction is complete (monitored by TLC).
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If using iron, filter the hot reaction mixture through celite to remove iron salts and neutralize the filtrate. For hydrogenation, filter off the catalyst.
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Remove the solvent under reduced pressure to yield 3-amino-2-chloro-6-hydroxypyridine.
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Final Acylation Step
The final step is the acylation of the amino group of the key intermediate with pivaloyl chloride.
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Protocol:
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Dissolve 3-amino-2-chloro-6-hydroxypyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
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Cool the mixture to 0 °C.
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Slowly add a solution of pivaloyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product into an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide.
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Predicted Spectroscopic Characterization
The following spectroscopic data are predicted for N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide and are intended to aid in its structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 11.5 | br s | 1H | OH | The phenolic proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the pyridinol. |
| ~9.0 - 9.5 | s | 1H | NH | The amide proton signal is expected to be a singlet and downfield due to the deshielding effect of the adjacent carbonyl group. |
| ~7.8 - 8.0 | d | 1H | H-4 | This aromatic proton is adjacent to the electron-withdrawing pivalamide group and is expected to be a doublet coupled to H-5. |
| ~6.8 - 7.0 | d | 1H | H-5 | This aromatic proton is coupled to H-4 and is expected to be a doublet at a more upfield position. |
| ~1.25 | s | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet in a shielded region of the spectrum. |
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176 - 178 | C=O | The amide carbonyl carbon is expected to be significantly deshielded. |
| ~158 - 162 | C-6 | The carbon bearing the hydroxyl group is expected to be in the downfield region of the aromatic carbons. |
| ~145 - 148 | C-2 | The carbon attached to the chlorine atom will be deshielded. |
| ~138 - 142 | C-4 | Aromatic CH carbon. |
| ~125 - 128 | C-3 | The carbon bearing the amide substituent. |
| ~110 - 115 | C-5 | Aromatic CH carbon, expected to be the most shielded of the ring carbons. |
| ~39 - 41 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~27 - 29 | C(C H₃)₃ | The nine equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Strong | O-H stretch (from the hydroxyl group, likely hydrogen-bonded) |
| ~3300 - 3100 | Medium | N-H stretch (from the amide) |
| ~1680 - 1650 | Strong | C=O stretch (Amide I band) |
| ~1600 - 1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |
| ~1550 - 1500 | Medium-Strong | N-H bend (Amide II band) |
| ~1250 - 1200 | Medium | C-N stretch |
| ~1100 - 1000 | Medium | C-O stretch |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 228 for ³⁵Cl and 230 for ³⁷Cl in a ~3:1 ratio) should be observable.
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Major Fragment Ions:
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Loss of the tert-butyl group ([M - 57]⁺): A significant peak resulting from the cleavage of the C-C bond between the carbonyl group and the tert-butyl group.
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McLafferty rearrangement: If sterically feasible, a rearrangement involving the amide proton and the carbonyl group could lead to the loss of pivalamide as a neutral molecule.
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Loss of HCl: Fragmentation involving the loss of a chlorine atom and a hydrogen atom.
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Cleavage of the amide bond: Fragmentation leading to ions corresponding to the pivaloyl cation ([C₅H₉O]⁺, m/z = 85) and the aminopyridine fragment.
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Conclusion
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive theoretical framework for its synthesis and structural characterization. The proposed synthetic route is based on established and reliable organic transformations. The predicted spectroscopic data offers a detailed analytical profile that will be invaluable for researchers in confirming the identity and purity of the synthesized compound. This guide serves as a foundational document to facilitate further research and application of this interesting heterocyclic compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
